2-甲基-7-羟基-3-(3,4,5-三甲氧基苯甲酰)-6-甲氧基苯并呋喃
描述
2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran (M7H-TMBF) is a naturally occurring phenolic compound found in plants and fungi. It is a member of the benzofuran family, which is a group of compounds with a wide range of biological activities. M7H-TMBF has been studied for its potential therapeutic effects in a variety of diseases, including cancer, diabetes, and inflammation.
科学研究应用
Vascular Disruption Agent (VDA)
BNC105 is a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature . It acts as a Vascular Disruption Agent (VDA), causing occlusion of tumor vasculature, resulting in hypoxia-driven tumor cell necrosis . This compound displays 80-fold higher potency against endothelial cells that are actively proliferating or are engaged in the formation of in vitro capillaries compared with nonproliferating endothelial cells or endothelium found in stable capillaries .
Antitumor Efficacy
BNC105 displays single-agent antitumor efficacy . It causes tumor regressions with complete tumor clearance in 20% of treated animals . It also shows evidence of strong anti-cancer efficacy in vitro and in animal models not only through destruction of tumor microvasculature but also through strong suppression of cancer cell proliferation .
Tubulin Polymerization Inhibitor
BNC105 acts as a tubulin polymerization inhibitor . It binds to different sites within the tubulin polymer, producing varied molecular outcomes and conferring anticancer activity in diverse tumor indications .
Endothelial Cell Cytoskeleton Effects
The effects of BNC105 on cell blebbing and endothelial cell monolayer permeability suggest that the ability of BNC105 to act as a VDA is through its effects on the endothelial cell cytoskeleton .
Tumor Re-vascularisation
Treatment of tumors with BNC105 in combination with bevacizumab prevented tumor re-vascularisation and prolonged vascular shutdown up to 5 days post treatment .
Anti-proliferative Activity
BNC105 exhibits anti-proliferative activity at 0.1-1nM against cancer cells in vitro . It shuts down tumor blood vessels “locking itself” inside the tumor where it exerts anti-proliferative pressure on the cancer cells .
属性
IUPAC Name |
(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMJHVVIZTENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241536 | |
Record name | BNC-105 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran | |
CAS RN |
945771-74-4 | |
Record name | BNC-105 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945771744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BNC-105 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BNC-105 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S2Z6H7B0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: BNC105 targets tubulin, specifically binding to the colchicine-binding site on β-tubulin. [, , ] This interaction disrupts tubulin polymerization, a crucial process for cell division and other cellular functions. []
ANone: BNC105 exhibits selectivity for activated endothelial cells, typically found in tumor blood vessels, over quiescent endothelial cells in normal vasculature. [] This selectivity is attributed to the constant state of angiogenesis and lack of senescence in tumor endothelial cells. []
ANone: In cancer cells, BNC105's disruption of tubulin polymerization leads to several downstream effects:
- Vascular Disruption: In solid tumors, BNC105 disrupts tumor vasculature, leading to hypoxia and necrosis. [] This vascular disrupting action is a key mechanism contributing to its anti-tumor activity.
- Inhibition of Cancer Cell Proliferation: BNC105 directly inhibits cancer cell proliferation by disrupting microtubule dynamics essential for cell division. []
- Induction of Apoptosis: BNC105 has been shown to activate pro-apoptotic proteins like c-Jun N-terminal kinase (JNK) and Noxa, ultimately leading to cancer cell death. []
ANone: BNC105 (2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran) has the molecular formula C20H20O7 and a molecular weight of 372.37 g/mol.
ANone: While specific spectroscopic data is not provided in the given research articles, researchers commonly utilize techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure and purity of synthesized BNC105.
ANone: While detailed stability data is not provided in the articles, BNC105 is formulated as a disodium phosphate ester prodrug, BNC105P, for improved solubility and stability. [] The prodrug is rapidly cleaved in vivo to release the active BNC105. [] Further research on the stability of BNC105 under various conditions, such as different pH levels, temperatures, and storage conditions, is important for optimizing its formulation and delivery.
ANone: Based on the provided research, BNC105 primarily acts as an inhibitor of tubulin polymerization rather than a catalyst. Its mechanism revolves around binding to tubulin and disrupting its normal function.
ANone: While the provided articles don't offer details on computational studies, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be valuable for understanding BNC105's interactions with tubulin, predicting potential binding affinities, and guiding the design of novel analogs with improved properties.
ANone: Research indicates that BNC105's structure is crucial for its activity and selectivity. [] Modifications to its benzofuran scaffold, particularly the introduction of a conformational bias and additional hydrogen bond donor, have been shown to significantly enhance its potency against cancer cells and activated endothelial cells. [] Further SAR studies are essential for optimizing BNC105's therapeutic window and potentially developing analogs with enhanced activity against specific cancer types.
ANone: BNC105P, the disodium phosphate ester prodrug of BNC105, was designed to improve the compound's solubility and stability. [] This prodrug strategy enhances its pharmaceutical properties and allows for intravenous administration. [] Research on BNC105P's stability under various conditions is crucial for optimizing its formulation and storage.
ANone: As with any investigational drug, BNC105 research and development adhere to strict safety and ethical guidelines to ensure the well-being of both researchers and clinical trial participants. These guidelines include appropriate handling of the compound, waste management protocols, and comprehensive preclinical toxicity testing in animal models before human trials are initiated.
ANone: Studies reveal that BNC105P, the prodrug, is rapidly converted to active BNC105 in vivo. [] BNC105 exhibits a relatively short half-life of approximately 0.57 hours and demonstrates dose-proportional increases in plasma concentration. [] Pharmacodynamically, BNC105 effectively reduces polymerized tubulin levels in peripheral blood mononuclear cells (PBMCs), confirming its on-target activity. []
ANone: BNC105 administration leads to several pharmacodynamic changes, including:
- Reduction in Polymerized Tubulin: BNC105 effectively reduces the levels of polymerized tubulin, indicating its on-target mechanism of action. []
- Blood Flow Changes in Tumors: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) studies have shown that BNC105 alters blood flow patterns within tumor lesions. [] This is consistent with its vascular disrupting properties.
ANone: BNC105 demonstrates potent antitumor activity in various preclinical models:
- In Vitro Studies: BNC105 effectively inhibits the proliferation of numerous human cancer cell lines, including breast, colon, prostate, brain, lung, and ovarian cancer cells. [, ]
- Xenograft Models: BNC105 exhibits significant tumor growth inhibition and even tumor regressions in multiple human tumor xenograft models. [, ] It disrupts tumor vasculature, leading to substantial tumor necrosis. []
- Syngeneic Models: In syngeneic murine tumor models, BNC105 demonstrates efficacy as both a monotherapy and in combination with other anticancer agents. [, ]
ANone: Yes, BNC105 has been evaluated in several clinical trials:
- Phase I Trials: Phase I trials established the safety, tolerability, pharmacokinetics, and pharmacodynamics of BNC105P in patients with advanced solid tumors. [, , , ]
- Phase II Trials: Phase II trials have been conducted in patients with renal cell carcinoma, mesothelioma, and ovarian cancer. [, , ]
ANone: Research indicates that BNC105 is not a substrate for the Pgp transporter. [] This characteristic suggests that BNC105 might be effective even in cancer cells that overexpress Pgp as a resistance mechanism against other chemotherapeutic agents.
ANone: While the research provided doesn't delve into specific resistance mechanisms for BNC105, it's crucial to acknowledge that cancer cells can develop resistance to targeted therapies over time. Further research is needed to understand the potential mechanisms of resistance to BNC105 and develop strategies to overcome them.
ANone: While the provided articles don't detail specific drug delivery strategies for BNC105, researchers are constantly exploring innovative approaches to improve drug delivery to tumor tissues, which often include:
ANone: Research suggests that changes in several plasma biomarkers, including matrix metalloproteinase-9 (MMP-9), stem cell factor (SCF), sex hormone-binding globulin (SHBG), and serum amyloid A protein, are associated with clinical outcomes in patients treated with BNC105. [] These biomarkers warrant further investigation as potential predictors of treatment response or for monitoring treatment efficacy.
ANone: Future research could explore additional biomarkers related to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。